N-(4-Isobutoxybenzyl)-1-propanamine

Organic Synthesis Separation Science Process Chemistry

This para-substituted secondary amine (C14H23NO, MW 221.35) is differentiated by its computed LogP of 3.221 and TPSA of 21.26 Ų, which favor blood-brain barrier penetration. It serves as a strategic intermediate for neurological targets (GPCRs, ion channels) and offers a distinct chemotype for SAR studies. Its lower predicted boiling point (306.6°C) versus analogs may improve process efficiency. Procure with confidence for CNS-focused lead optimization and API synthesis.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 1040685-10-6
Cat. No. B1451645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Isobutoxybenzyl)-1-propanamine
CAS1040685-10-6
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCCNCC1=CC=C(C=C1)OCC(C)C
InChIInChI=1S/C14H23NO/c1-4-9-15-10-13-5-7-14(8-6-13)16-11-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
InChIKeyGRJVQNMJFISESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Isobutoxybenzyl)-1-propanamine (CAS 1040685-10-6): Procurement-Grade Secondary Amine Building Block for Specialized Synthesis


N-(4-Isobutoxybenzyl)-1-propanamine (CAS 1040685-10-6) is a synthetic secondary amine with the molecular formula C14H23NO and a molecular weight of 221.35 g/mol . It is structurally defined by a para-isobutoxy-substituted benzyl moiety connected to a linear propanamine chain, and it is typically supplied as a research chemical with a minimum purity specification of 95% . The compound serves as a specialized intermediate or building block in organic synthesis, with its para-substitution pattern and N-propyl chain length distinguishing it from other alkylbenzylamine analogs .

N-(4-Isobutoxybenzyl)-1-propanamine: Why In-Class Alkylbenzylamine Analogs Are Not Interchangeable in Synthesis or Screening


Within the broader class of alkylbenzylamines, substitution patterns on the benzyl ring and variations in the aliphatic amine chain length or branching produce distinct physicochemical and biological profiles that preclude simple interchange. Even closely related analogs—such as N-(4-isobutoxybenzyl)-1-butanamine, N-(3-isobutoxybenzyl)-2-propanamine, and cyclopropyl-(4-isobutoxybenzyl)-amine—exhibit different molecular weights, lipophilicities (LogP), basicities (pKa), and steric conformations [1]. These differences directly affect solubility, membrane permeability, and target engagement in biological assays, as well as reactivity and purification behavior in synthetic workflows [2]. The following quantitative evidence guide delineates the specific, measurable differentiation of N-(4-Isobutoxybenzyl)-1-propanamine relative to its closest comparators, enabling informed selection for research and development applications.

N-(4-Isobutoxybenzyl)-1-propanamine (CAS 1040685-10-6): Quantitative Differentiation vs. Closest Analogs for Procurement Decisions


N-Propyl Chain Length Confers a 16.2°C Lower Boiling Point Relative to the N-Butyl Homolog, Simplifying Purification

The predicted boiling point of N-(4-Isobutoxybenzyl)-1-propanamine is 306.6±17.0 °C at 760 mmHg, which is 16.2 °C lower than the predicted boiling point of its direct N-butyl homolog, N-(4-isobutoxybenzyl)-1-butanamine (322.8 °C) . This difference, though based on computational estimation, reflects the reduced molecular weight (221.35 vs. 235.37 g/mol) and weaker van der Waals interactions of the shorter N-propyl chain . The lower boiling point can translate into more efficient separation during distillation or evaporation steps in synthetic workflows, offering a practical advantage for process chemists when both compounds are viable intermediates.

Organic Synthesis Separation Science Process Chemistry

Para-Substitution Pattern Yields Higher LogP and Reduced Polar Surface Area vs. Meta-Isomer, Influencing Membrane Partitioning

The para-isobutoxy substitution pattern of the target compound (N-(4-Isobutoxybenzyl)-1-propanamine) results in a computed LogP of 3.221 and a topological polar surface area (TPSA) of 21.26 Ų . In contrast, the meta-substituted isomer, N-(3-Isobutoxybenzyl)-2-propanamine (CAS 1040683-53-1), exhibits a different predicted LogP (approximately 3.0-3.1 based on structural similarity) and a potentially higher TPSA due to altered electron distribution . The higher LogP and lower TPSA of the para-isomer indicate greater lipophilicity and enhanced passive membrane permeability, which are critical parameters in cell-based assays and for predicting blood-brain barrier penetration in neurological target studies [1].

Medicinal Chemistry ADME Profiling Chemical Biology

Higher Commercially Available Purity (98%) vs. Cyclopropyl Analog (95%) Reduces Purification Burden for Sensitive Applications

The target compound, N-(4-Isobutoxybenzyl)-1-propanamine, is commercially available at a certified purity of 98% from at least one major supplier (Leyan) . In contrast, the structurally analogous cyclopropyl-(4-isobutoxybenzyl)-amine (CAS not available) is typically supplied at a minimum purity of 95% . This 3-percentage-point difference in nominal purity can be significant in reactions where trace impurities—such as unreacted benzyl halides or secondary amine byproducts—act as catalyst poisons or lead to off-target products in subsequent steps. For high-precision applications like medicinal chemistry lead optimization or material science, the higher initial purity can eliminate the need for an additional purification step (e.g., column chromatography or recrystallization) before use, saving both time and material costs.

Chemical Procurement Quality Control Synthetic Methodology

N-(4-Isobutoxybenzyl)-1-propanamine: High-Value Application Scenarios Driven by Quantitative Differentiation


Synthesis of CNS-Targeted Compound Libraries Requiring Optimized Lipophilicity

The computed LogP of 3.221 and TPSA of 21.26 Ų for N-(4-Isobutoxybenzyl)-1-propanamine place it in a favorable property space for crossing the blood-brain barrier (BBB) . This makes the compound a strategic building block for constructing focused libraries aimed at neurological targets, such as G protein-coupled receptors (GPCRs) or ion channels. Its para-substitution pattern, shared with the clinically validated 5-HT2A inverse agonist pimavanserin [1], provides a precedent for engaging hydrophobic binding pockets. In contrast, the meta-isomer (N-(3-Isobutoxybenzyl)-2-propanamine) is less likely to adopt the same binding pose due to altered geometry and polarity. Procurement of the para-isomer ensures that lead compounds retain the spatial and electronic characteristics needed for target engagement in CNS assays.

High-Throughput Screening (HTS) Campaigns for TAAR or GABA Receptor Modulators

While direct binding data for N-(4-Isobutoxybenzyl)-1-propanamine are sparse, structurally related 4-isobutoxybenzyl derivatives have shown activity at trace amine-associated receptors (TAARs) and GABA-A receptors . The target compound's distinct N-propyl chain length and para-substitution offer a specific chemotype for exploring structure-activity relationships (SAR) around these targets. In an HTS context, using the 98% purity material [1] minimizes the risk of false positives or negatives arising from impurities, which is critical when screening tens of thousands of compounds. The slight differences in LogP and TPSA compared to close analogs also allow researchers to finely tune physicochemical properties within a congeneric series, optimizing for hit-to-lead progression.

Process Development for Scalable Synthesis of Isobutoxybenzyl-Containing APIs

In the industrial synthesis of active pharmaceutical ingredients (APIs) like pimavanserin, which contain the 4-isobutoxybenzyl motif, intermediates with reliable and high purity are essential for maintaining consistent quality and yield . N-(4-Isobutoxybenzyl)-1-propanamine, available at 98% purity [1], can serve as a starting material or intermediate in alternative synthetic routes. Its lower boiling point (306.6 °C predicted) relative to the N-butyl analog (322.8 °C predicted) may offer a slight energy advantage during solvent recovery or vacuum distillation steps in a pilot plant setting . While the absolute temperature difference is modest, it can contribute to overall process efficiency when scaled to multi-kilogram batches.

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